1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide
Description
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide (CAS: 1369056-68-7) is a quinoline derivative with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol . Its structure features a partially saturated bicyclic core (tetrahydroquinoline), a methyl group at position 1, an oxo group at position 2, and a carboximidamide functional group at position 5.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-methyl-2-oxo-3,4-dihydroquinoline-6-carboximidamide |
InChI |
InChI=1S/C11H13N3O/c1-14-9-4-2-8(11(12)13)6-7(9)3-5-10(14)15/h2,4,6H,3,5H2,1H3,(H3,12,13) |
InChI Key |
XVFOHJUXBXKTQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is typically synthesized via cyclization and reduction steps. A common approach begins with the alkylation of 3,4-dihydroquinolin-2(1H)-one precursors. For example, alkylation of nitro-substituted dihydroquinolinone derivatives (e.g., compound 7 ) with chloroalkylamine salts (e.g., 9–13 ) in dimethylformamide (DMF) and potassium carbonate yields intermediates 14–18 . Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (Pd/C or Raney nickel) or hydrazine hydrate, producing anilines 20–25 .
Reduction of the lactam ring to form the tetrahydroquinoline structure is critical. Using lithium aluminum hydride (LiAlH4) or borane-THF, amides such as 15 and 19 are reduced to their corresponding tetrahydroquinoline derivatives (e.g., 43–46 ). This step enhances molecular flexibility, which is crucial for subsequent functionalization.
Introduction of the Carboximidamide Group
The carboximidamide moiety at position 6 is introduced via coupling reactions. Anilines (e.g., 20–25 ) react with thiophene-2-carbimidothioate hydroiodide in ethanol at room temperature, forming the target amidine derivatives. For instance, compound 26 (3,4-dihydroquinolin-2(1H)-one derivative) is converted to its carboximidamide analogue through this method, achieving yields of 70–85%. Chiral resolution, when necessary, employs chiral column chromatography, as demonstrated for enantiomers of compound 35 .
Optimization and Green Chemistry Approaches
Recent advancements emphasize sustainability. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes for similar tetrahydroquinoline derivatives). Mechanochemical methods (e.g., mortar-pestle grinding) eliminate solvents, achieving yields exceeding 90% for amidine-forming reactions. These approaches align with green chemistry principles by minimizing waste and energy consumption.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
- IR Spectroscopy : Lactam carbonyl stretches appear at 1650–1680 cm⁻¹, while amidine C=N vibrations occur near 1600 cm⁻¹.
- NMR Spectroscopy : The 1-methyl group resonates at δ 2.8–3.1 ppm (¹H), and the tetrahydroquinoline protons show multiplet patterns at δ 1.5–2.5 ppm.
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 344.4 for a related sulfonamide derivative).
Comparative Analysis of Methods
The table below summarizes key synthetic routes:
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboximidamide.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboximidamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, secondary amines.
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: 1-Methyl-2-hydroxy-1,2,3,4-tetrahydroquinoline-6-carboximidamide.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Structural Differences
Notes:
- Functional Groups: The 6-carboximidamide group in the target compound may exhibit stronger hydrogen-bonding capacity than the 3-carboxamide groups in analogs 47 and 52, influencing target binding or solubility .
- Substituent Complexity: Analogs like 47 and 52 feature bulky adamantyl groups and pentyl chains, increasing lipophilicity and molecular weight (>480 g/mol), whereas the target compound is smaller (203.24 g/mol), suggesting improved bioavailability .
Physicochemical and Pharmacological Properties
- Solubility: The carboximidamide group’s polarity may enhance aqueous solubility compared to carboxamide-containing analogs .
- Bioactivity: Compounds 47 and 52 were designed for therapeutic applications (e.g., enzyme inhibition), though specific data for the target compound are unavailable. The 6-carboximidamide’s basicity could modulate interactions with acidic biological targets .
- Metabolic Stability: The tetrahydroquinoline core may reduce oxidative metabolism compared to dihydroquinoline analogs, extending half-life .
Biological Activity
Chemical Structure and Properties
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide is characterized by its unique tetrahydroquinoline scaffold, which is known to influence its biological properties. The molecular formula is C11H12N2O, and it features a carboximidamide functional group that enhances its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant antiviral properties. For instance, a related compound demonstrated promising activity against human coronaviruses, suggesting that modifications to the tetrahydroquinoline structure can yield effective antiviral agents . The antiviral mechanism often involves the inhibition of viral replication and interference with viral entry into host cells.
Antitumor Activity
Tetrahydroquinolines have also been investigated for their antitumor potential. Research has shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptotic proteins . The structure-activity relationship (SAR) studies indicate that specific substitutions on the tetrahydroquinoline core can enhance cytotoxic effects against different cancer cell lines.
Antimicrobial Properties
The antimicrobial activity of tetrahydroquinolines has been documented, with some derivatives exhibiting effectiveness against resistant strains of bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. For example, selective phosphodiesterase (PDE) inhibitors derived from tetrahydroquinoline scaffolds have shown promise in treating respiratory conditions by modulating inflammatory responses . This highlights the compound's potential in therapeutic applications beyond traditional uses.
Study 1: Antiviral Efficacy
In a comparative study examining various tetrahydroquinoline derivatives against human coronaviruses (HCoV-229E and HCoV-OC43), researchers found that specific modifications significantly enhanced antiviral activity. The study concluded that 1-methyl substitutions were beneficial for improving efficacy against viral strains .
Study 2: Antitumor Screening
A series of synthesized tetrahydroquinoline derivatives were screened for cytotoxicity against breast cancer cell lines. Results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating potential for further development as anticancer agents .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 3.5 | MCF-7 |
| Compound B | 7.2 | MDA-MB-231 |
| Compound C | 5.0 | HeLa |
Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial properties of various tetrahydroquinoline derivatives revealed that some compounds effectively inhibited growth against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into their mechanisms of action to develop new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboximidamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions starting with tetrahydroquinoline derivatives. For example, intermediate amines (e.g., 1-(2-(dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine) are generated via reductive amination using LiAlH₄ in THF, followed by purification via column chromatography. Carboximidamide derivatives are synthesized by reacting amines with nitriles or thiophene-2-carboximidamide precursors under acidic conditions. Key steps include:
- Purification : Use of solvents like MeOH/CH₂Cl₂ mixtures and precipitation with HCl for salt formation .
- Characterization : ¹H/¹³C NMR, mass spectrometry (HRMS), and elemental analysis to confirm structural integrity.
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Methodology :
- Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Ensure ≥95% purity for biological assays .
- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Use inert atmospheres (N₂) during storage to prevent oxidation.
Advanced Research Questions
Q. What strategies are effective in optimizing low-yield reactions during synthesis (e.g., <10% yields)?
- Methodology :
- Reaction Optimization : Screen catalysts (e.g., Pd/C, zeolites) and solvents (e.g., DMF, DMSO) to improve efficiency. For instance, modifying steric hindrance in intermediates (e.g., (±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) derivatives) increased yields from 6% to 69% in analogous compounds .
- Kinetic Studies : Use in-situ FTIR or NMR to monitor reaction progress and identify rate-limiting steps.
Q. How can structural modifications enhance the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodology :
- Salt Formation : Convert the free base to hydrochloride salts (e.g., dihydrochloride derivatives) to improve aqueous solubility, as demonstrated in thiophene-2-carboximidamide analogs .
- Prodrug Design : Introduce ester or glycoside moieties to enhance membrane permeability, followed by enzymatic cleavage in vivo.
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodology :
- Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors) and ensure consistent cell lines/pH conditions.
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies. For example, fluorinated analogs showed altered activity profiles due to metabolic stability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
